molecular formula C17H15NO3 B2725996 (3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one CAS No. 312633-52-6

(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one

Cat. No. B2725996
CAS RN: 312633-52-6
M. Wt: 281.311
InChI Key: WIGHKHKNKKKYQM-RAXLEYEMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one, also known as EHPMI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. EHPMI belongs to the family of indole derivatives and has a molecular formula of C17H15NO3.

Scientific Research Applications

Synthesis and Chemical Reactivity

A practical approach to synthesizing 3-indolyl α,β-unsaturated carbonyl compounds has been explored, highlighting efficient methods that could potentially involve derivatives similar to "(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one" (Wang & Ikemoto, 2005). Furthermore, the study on autoxidation and nucleophilic substitutions of 2-ethoxy and 2-ethylthioindoles sheds light on the chemical behavior and stability of similar compounds (Nakagawa & Hino, 1970).

Photophysical and Electroluminescent Properties

Research on Zn(II)‐chelated complexes based on benzothiazole derivatives, including their photophysical and electroluminescent device properties, offers insights into the potential electronic applications of similar compounds. These studies reveal how such compounds can be used to produce white-light emission and serve as electron-transporting layers in organic light-emitting diodes (Roh et al., 2009).

Applications in Sensor Development

The development of dual chemosensors for Al3+ and Zn2+ ions using rhodamine-based compounds showcases the utility of structurally related compounds in detecting and quantifying metal ions, indicating potential environmental or biomedical applications (Roy et al., 2019).

Structural Analysis and Materials Science

The synthesis, characterization, and crystal structure analysis of Schiff base compounds derived from similar chemical structures highlight their potential in forming complex molecular architectures. These findings have implications for materials science, particularly in the design and development of new materials with specific properties (Yang, 2007).

Antimicrobial Activities

Investigations into the antimicrobial activities of thiazoles and their fused derivatives, including ethoxy carbonyl methylene thiazol-4-one reactions, point towards the potential pharmaceutical applications of compounds structurally related to "(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one" (Wardkhan et al., 2008).

properties

IUPAC Name

(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-2-21-15-9-5-6-11(16(15)19)10-13-12-7-3-4-8-14(12)18-17(13)20/h3-10,19H,2H2,1H3,(H,18,20)/b13-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGHKHKNKKKYQM-RAXLEYEMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)C=C2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=C\2/C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-[(3-ethoxy-2-hydroxyphenyl)methylidene]-1H-indol-2-one

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